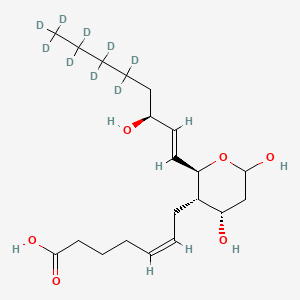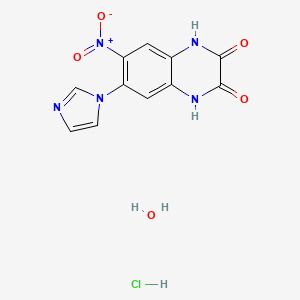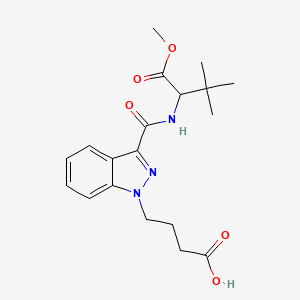
4-Fluoro MDMB-BUTINACA N-butanoic acid metabolite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro MDMB-BUTINACA N-butanoic acid metabolite is a synthetic cannabinoid metabolite. It is structurally similar to known synthetic cannabinoids and is used primarily for research and forensic applications . This compound is a metabolite of 4-fluoro MDMB-BUTINACA, which is known for its psychoactive effects similar to delta-9-tetrahydrocannabinol (THC) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-fluoro MDMB-BUTINACA N-butanoic acid metabolite involves the hydrolysis of 4-fluoro MDMB-BUTINACA . The synthetic route typically includes the following steps:
Hydrolysis: The ester group in 4-fluoro MDMB-BUTINACA is hydrolyzed to form the corresponding carboxylic acid.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
the synthesis would likely involve large-scale hydrolysis and purification processes similar to those used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
4-fluoro MDMB-BUTINACA N-butanoic acid metabolite undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
4-fluoro MDMB-BUTINACA N-butanoic acid metabolite is used in various scientific research applications, including:
Chemistry: It serves as a reference standard for analytical methods such as mass spectrometry and chromatography.
Biology: The compound is studied for its interactions with cannabinoid receptors and its metabolic pathways.
Medicine: Research focuses on understanding its pharmacological effects and potential therapeutic applications.
Industry: It is used in forensic toxicology to detect and identify synthetic cannabinoid use.
Mechanism of Action
The mechanism of action of 4-fluoro MDMB-BUTINACA N-butanoic acid metabolite involves its interaction with cannabinoid receptors in the body. It binds to these receptors, mimicking the effects of natural cannabinoids like THC. This interaction leads to various physiological and psychoactive effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-fluoro MDMB-BUTINACA N-butanoic acid metabolite is unique due to its specific structural modifications, such as the presence of a fluorine atom and a butanoic acid group. These modifications influence its binding affinity and metabolic stability compared to other synthetic cannabinoids .
Properties
Molecular Formula |
C19H25N3O5 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-[3-[(1-methoxy-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl]indazol-1-yl]butanoic acid |
InChI |
InChI=1S/C19H25N3O5/c1-19(2,3)16(18(26)27-4)20-17(25)15-12-8-5-6-9-13(12)22(21-15)11-7-10-14(23)24/h5-6,8-9,16H,7,10-11H2,1-4H3,(H,20,25)(H,23,24) |
InChI Key |
YMVOJNIJDMKRRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1,N4-bis[(E)-[(E)-3-[4-(1-methylimidazo[1,2-a]pyridin-1-ium-2-yl)phenyl]prop-2-enylidene]amino]terephthalamide; 4-methylbenzenesulfonic acid](/img/structure/B10820166.png)
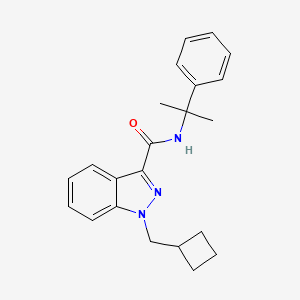

![(6Ar,10ar)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6h-benzo[c]chromene-9-carboxylic acid](/img/structure/B10820192.png)

![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B10820203.png)
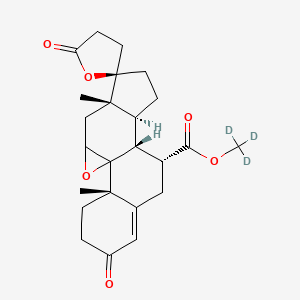
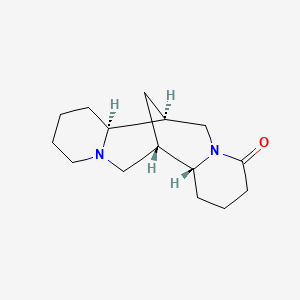
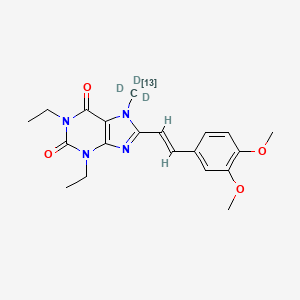
![methyl (2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3-methylbutanoate](/img/structure/B10820239.png)
![trideuteriomethyl (1R,2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820252.png)
![Methyl 2-[(1-pentylindole-3-carbonyl)amino]-3-phenylpropanoate](/img/structure/B10820259.png)
